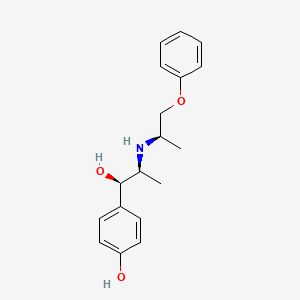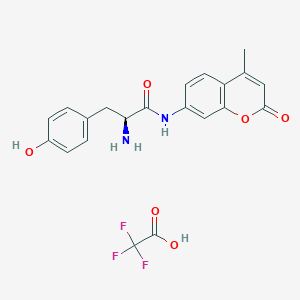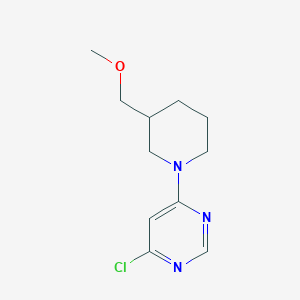![molecular formula C18H14Cl4N2O B13436265 iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole): is a synthetic antifungal agent belonging to the imidazole class of compounds. It is structurally related to miconazole and is primarily used for its antifungal properties. The compound is known for its effectiveness against a wide range of fungal infections, making it a valuable agent in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iso-Miconazole involves several key steps:
Formation of the imidazole ring: This is typically achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl groups: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of iso-Miconazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: iso-Miconazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: iso-Miconazole can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
iso-Miconazole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: Utilized in the formulation of antifungal medications for the treatment of superficial and systemic fungal infections.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mechanism of Action
The antifungal activity of iso-Miconazole is primarily due to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, iso-Miconazole disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to other azole antifungals, but iso-Miconazole’s unique structure provides it with distinct pharmacokinetic properties.
Comparison with Similar Compounds
Miconazole: Similar in structure but differs in the position of the methoxy group.
Clotrimazole: Another imidazole antifungal with a different substitution pattern on the phenyl rings.
Ketoconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: iso-Miconazole’s unique structure, particularly the positioning of the methoxy group, provides it with distinct pharmacokinetic properties, such as improved absorption and distribution. This makes it a valuable alternative to other antifungals in certain clinical scenarios.
Properties
Molecular Formula |
C18H14Cl4N2O |
|---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)9-25-10-18(24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
InChI Key |
BCVFOVNQAZHHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
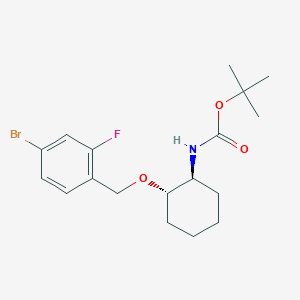
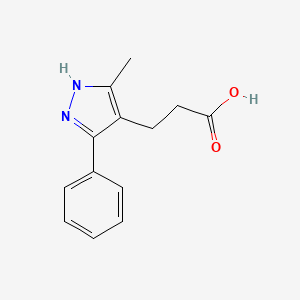
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
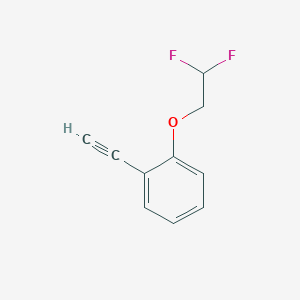


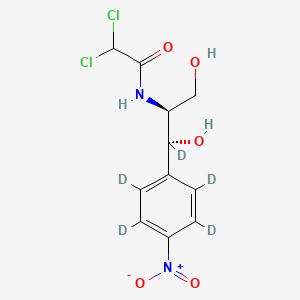
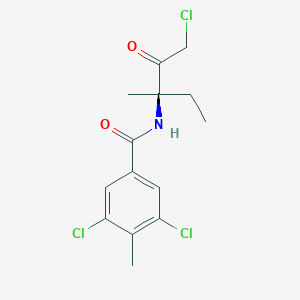
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

